2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the specific effects of GABA inhibition on various neurological disorders. However, one limitation of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders. Another area of interest is the study of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in combination with other drugs for the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the potential side effects and toxicity of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide at high doses.
Synthesis Methods
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide can be synthesized by reacting 2-chlorobenzylamine with cyclopropylamine, followed by acylation with acetyl chloride. The resulting compound is then treated with piperazine to yield 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide.
Scientific Research Applications
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-4-2-1-3-13(15)11-19-7-9-20(10-8-19)12-16(21)18-14-5-6-14/h1-4,14H,5-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPTGYVFIAZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.